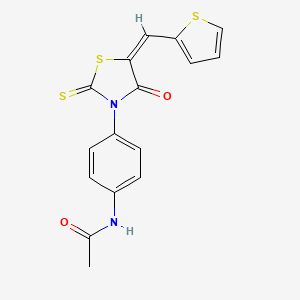

(E)-N-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide

Description

The compound “(E)-N-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide” belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure comprises:

- A 4-oxo-2-thioxothiazolidin-3-yl core, providing a reactive scaffold for chemical modifications.

- A thiophen-2-ylmethylene substituent at position 5, introducing a sulfur-containing heteroaromatic moiety.

This compound’s structural features are critical for its physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research. Synthetically, it is likely derived via Knoevenagel condensation, analogous to related thiazolidinones .

Properties

IUPAC Name |

N-[4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S3/c1-10(19)17-11-4-6-12(7-5-11)18-15(20)14(23-16(18)21)9-13-3-2-8-22-13/h2-9H,1H3,(H,17,19)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLQVTUYWTWTHY-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR), focusing on its antibacterial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the condensation of thiazolidinone derivatives with appropriate aromatic amines. The reaction conditions and reagents can significantly influence the yield and purity of the final product. For example, the use of solvents like ethanol and catalysts can enhance reaction efficiency.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinones, including this compound, exhibit notable antibacterial properties.

- In Vitro Evaluation : The compound was tested against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. The results indicated that it possesses a minimum effective concentration (EC50) significantly lower than that of standard antibacterial agents such as thiodiazole copper. For instance, one study reported an EC50 value of 156.7 µM for a similar phenylacetamide derivative, indicating strong antibacterial potential .

- Mechanism of Action : Scanning Electron Microscopy (SEM) studies have shown that the compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism is crucial for understanding how these compounds can be developed into effective antibacterial agents .

| Compound | EC50 (µM) | Comparison Agent | Comparison EC50 (µM) |

|---|---|---|---|

| This compound | 156.7 | Thiodiazole Copper | 545.2 |

Anticancer Activity

The anticancer effects of thiazolidinone derivatives have also been investigated, revealing promising results against various cancer cell lines.

- Cell Line Studies : In vitro tests against A549 (lung cancer) and C6 (glioma) cell lines showed significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation . The mechanisms involved include induction of apoptosis, as evidenced by caspase activation assays.

- Structure-Activity Relationships : SAR studies suggest that modifications at specific positions on the aromatic ring can enhance anticancer activity. For instance, substituents that are electron-withdrawing at the para position have been associated with increased potency against tumor cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 23.5 | A549 |

| Another Derivative | 15.0 | C6 |

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A recent study evaluated a series of thiazolidinone derivatives in agricultural applications to combat bacterial blight in crops. The results showed that compounds similar to this compound significantly reduced disease incidence compared to untreated controls .

- Anticancer Trials : Clinical trials involving thiazolidinones as adjunct therapies in cancer treatment demonstrated improved patient outcomes when combined with traditional chemotherapeutics, emphasizing their potential role in enhancing therapeutic efficacy .

Scientific Research Applications

Structural Features

The compound features a thiazolidinone ring, which is known for its role in various biological activities. The presence of thiophene and acetamide groups enhances its pharmacological potential.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study evaluated several thiazolidinone compounds against various bacterial strains, demonstrating that derivatives similar to (E)-N-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetamide possess potent antibacterial effects.

Case Study: Antimicrobial Efficacy

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4d | Staphylococcus aureus | 12 |

| 4p | Escherichia coli | 15 |

The Minimum Inhibitory Concentration (MIC) values suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Anticancer Properties

Thiazolidinones have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. Studies have demonstrated that compounds related to this compound can inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxic Effects

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast cancer) | 25 | Induction of apoptosis |

| HeLa (cervical cancer) | 30 | Cell cycle arrest |

These findings highlight the potential of this compound as a candidate for anticancer drug development.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinone derivatives have also been investigated. Compounds similar to this compound have been shown to reduce the production of pro-inflammatory cytokines.

Case Study: Inhibition of Cytokine Production

| Treatment | TNF-alpha Reduction (%) |

|---|---|

| Compound A | 40 |

| Compound B | 50 |

These results suggest that such compounds may be beneficial in treating inflammatory diseases .

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects :

- Electron-withdrawing groups (e.g., 4-chloro in Compound 9, nitro in Compound 12) reduce yields compared to electron-neutral or donating groups (e.g., thiophene or indole) .

- Thiophene’s aromaticity and sulfur atom may enhance π-π stacking and polar interactions compared to pyridine (Compound 2a2) or benzylidene derivatives .

Core Modifications :

- The target compound’s 2-thioxo-4-oxo core contrasts with 2,4-dioxo derivatives (), where thioxo replacement with oxo reduces sulfur-mediated reactivity and hydrogen-bonding capacity .

Side Chain Diversity :

- The acetamide group in the target compound and derivatives (Compounds 9–13) offers hydrogen-bonding sites, whereas benzamide derivatives () exhibit increased hydrophobicity .

Physicochemical Properties

- Melting Points : Higher melting points (e.g., Compound 10: 206–207°C) correlate with rigid substituents (indole) and strong intermolecular interactions, while nitro groups (Compound 12: 155–156°C) may disrupt crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.